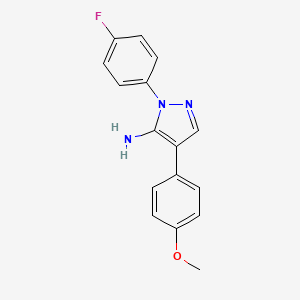
(4-Bromo-2-chloroformylanilino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chloroformylanilino)acetic acid is a chemical compound with the molecular formula C9H7BrClNO3 and a molecular weight of 292.518 g/mol . This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to an aniline ring, which is further connected to an acetic acid moiety. It is primarily used in research and development settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloroformylanilino)acetic acid typically involves the reaction of 4-bromo-2-chloroaniline with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the formyl group. The resulting intermediate is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (4-Bromo-2-chloroformylanilino)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Derivatives with different halogens or functional groups.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
科学研究应用
(4-Bromo-2-chloroformylanilino)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-2-chloroformylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
(4-Bromo-2-chloroanilino)acetic acid: Similar structure but lacks the formyl group.
(4-Bromo-2-isopropylanilino)acetic acid: Contains an isopropyl group instead of a formyl group.
(2-Bromo-4-methylphenoxy)acetic acid: Different substitution pattern on the aromatic ring.
Uniqueness: (4-Bromo-2-chloroformylanilino)acetic acid is unique due to the presence of both bromine and chlorine atoms along with a formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
618070-03-4 |
|---|---|
分子式 |
C9H7BrClNO3 |
分子量 |
292.51 g/mol |
IUPAC 名称 |
2-(4-bromo-2-chloro-N-formylanilino)acetic acid |
InChI |
InChI=1S/C9H7BrClNO3/c10-6-1-2-8(7(11)3-6)12(5-13)4-9(14)15/h1-3,5H,4H2,(H,14,15) |
InChI 键 |
GUMKUBKCXHWKLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Cl)N(CC(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)





![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)
![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)

![alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
